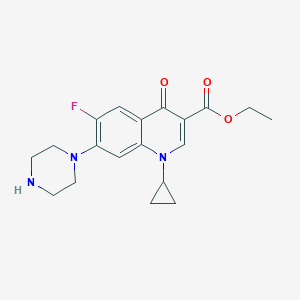

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate

説明

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate (CAS: 105404-65-7) is a fluoroquinolone-derived compound structurally related to ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid), a widely used antibiotic . This compound serves as a key intermediate in synthesizing derivatives with enhanced pharmacological profiles, such as anticancer and antimicrobial agents .

特性

IUPAC Name |

ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-2-26-19(25)14-11-23(12-3-4-12)16-10-17(22-7-5-21-6-8-22)15(20)9-13(16)18(14)24/h9-12,21H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIADNHRRTXHFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634520 | |

| Record name | Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105404-65-7 | |

| Record name | Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV. These are key enzymes for DNA replication in bacteria.

Mode of Action

The compound interacts with its targets, DNA gyrase and topoisomerase IV, inhibiting their function. This results in the prevention of DNA replication, leading to bacterial cell death.

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of bacterial DNA, which is a crucial step in DNA replication. This leads to the cessation of bacterial growth and eventually bacterial cell death.

Pharmacokinetics

It is known that the compound is active against both gram-positive and gram-negative bacteria. The impact on bioavailability is currently unknown and further studies are needed to elucidate this.

生化学分析

Biochemical Properties

The compound interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves multiple biochemical reactions

Cellular Effects

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate has been observed to influence cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism. The specific effects on various types of cells and cellular processes are currently being studied.

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are being studied. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

生物活性

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anti-tubercular research. The following sections will detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 105404-65-7

- Molecular Formula : C_{17}H_{19}F_{1}N_{2}O_{3}

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the cyclization of substituted piperazine derivatives with appropriate quinoline precursors. The detailed synthetic pathway can be found in patents and literature discussing similar compounds .

Antibacterial Activity

This compound exhibits significant antibacterial properties. In vitro studies have shown that it is effective against various strains of bacteria, including:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported in a range from 0.44 µM to 34.02 µM , indicating potent antibacterial activity .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.44 |

| Escherichia coli | 0.80 |

Anti-Tubercular Activity

Research indicates that this compound also possesses anti-tubercular properties. A study evaluated a series of compounds related to ethyl 1-cyclopropyl-6-fluoro derivatives against Mycobacterium tuberculosis H37Rv, revealing MIC values ranging from 7.32 µM to 136.10 µM .

| Compound | MIC (µM) |

|---|---|

| Ethyl 1-cyclopropyl ... | 7.32 - 136.10 |

The precise mechanism by which ethyl 1-cyclopropyl-6-fluoro compounds exert their biological effects is not fully elucidated; however, it is hypothesized that these compounds may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription .

Study on Antibacterial Efficacy

A notable study conducted by researchers synthesized a series of quinoline derivatives and evaluated their antibacterial efficacy. Among these, ethyl 1-cyclopropyl derivatives demonstrated superior activity against both S. aureus and E. coli, suggesting that structural modifications significantly enhance antibacterial potency .

Anti-Tubercular Evaluation

In another study focused on anti-tubercular activity, ethyl 1-cyclopropyl compounds were subjected to cytotoxicity tests alongside their MIC evaluations against Mycobacterium tuberculosis. The results indicated that while maintaining efficacy against the pathogen, these compounds exhibited low cytotoxic effects on mammalian cells, highlighting their potential as therapeutic agents .

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : CHFNO

- CAS Number : 105404-65-7

- Molecular Weight : 345.39 g/mol

The compound features a quinoline core with modifications that enhance its biological activity. The presence of a piperazine ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Antibacterial Applications

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate has been studied for its antibacterial activity. Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

Case Study: Synthesis and Antimicrobial Testing

A study synthesized several derivatives of the compound by reacting it with different substituted acetophenones. The resulting compounds were tested for their antibacterial efficacy using the broth dilution method. Notably, some derivatives demonstrated comparable or superior activity to standard antibiotics like ciprofloxacin .

Key Findings:

- Compounds derived from ethyl 1-cyclopropyl-6-fluoro-4-oxo showed varying degrees of antibacterial activity.

- The most effective derivative exhibited a minimum inhibitory concentration (MIC) lower than that of ciprofloxacin, indicating potential as a new antibacterial agent.

Potential Therapeutic Uses

Beyond its antibacterial applications, research suggests potential uses in treating other conditions due to its structural similarity to other quinolone derivatives known for anti-inflammatory and analgesic properties. The versatility of the piperazine ring allows for modifications that could lead to enhanced efficacy against different targets.

化学反応の分析

Propargylation of the Piperazine Moiety

The piperazinyl group at position 7 undergoes propargylation to introduce alkyne functionality for further click chemistry applications.

-

Substrate : ECF or its carboxylic acid precursor

-

Reagents : Propargyl bromide (1.2 eq), NaHCO<sub>3</sub> (1.2 eq)

-

Solvent : Dimethylformamide (DMF)

-

Conditions : 100°C, 48 hours

-

Product : 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-prop-2-ynyl-piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Key Characterization Data :

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 8.71 (s, 1H, Ar-H), 7.97 (d, J = 13.08 Hz, 1H), 3.8 (s, 2H), 2.28 (s, 1H) .

-

Yield : 73%

Click Chemistry for Triazole Conjugates

The alkyne-functionalized ECF reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole conjugates. These derivatives are explored for enhanced antibacterial activity .

General Procedure :

-

Substrate : Propargylated ECF

-

Reagents : Aryl azide (1 eq), CuSO<sub>4</sub>·5H<sub>2</sub>O (0.1 eq), sodium ascorbate (0.2 eq)

-

Solvent : CH<sub>3</sub>OH/H<sub>2</sub>O (1:1)

-

Conditions : Room temperature, 12 hours

Example Conjugate :

Ethyl-7-(4-((1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate :

-

Molecular Formula : C<sub>30</sub>H<sub>31</sub>FN<sub>6</sub>O<sub>4</sub>

-

MS (m/z) : 559.2459 [M + H]<sup>+</sup>

-

<sup>13</sup>C NMR : δ 196.5 (−CO), 165.7 (−CO), 154.3, 148.0

Modification of the Cyclopropyl Group

The cyclopropyl ring can be substituted via nucleophilic aromatic substitution. For example, reaction with 2,4-difluorophenyl isothiocyanate introduces fluorinated aryl groups .

Reaction Conditions :

-

Substrate : ECF

-

Reagent : 2,4-Difluorophenyl isothiocyanate (1 eq)

-

Solvent : CH<sub>2</sub>Cl<sub>2</sub>

-

Catalyst : Triethylamine (1 eq)

-

Product : 1-(2,4-Difluorophenyl)-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Key Data :

Hydrolysis of the Ethyl Ester

The ethyl ester group is hydrolyzed under basic conditions to regenerate the carboxylic acid, a precursor for further derivatization.

Reaction Protocol :

-

Substrate : ECF

-

Reagent : NaOH (2 eq)

-

Solvent : H<sub>2</sub>O/EtOH (1:1)

-

Conditions : Reflux, 4 hours

-

Product : 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Applications :

Comparative Reactivity of ECF Derivatives

| Reaction Type | Key Functional Group Modified | Typical Yield (%) | Biological Relevance |

|---|---|---|---|

| Esterification | Carboxylic acid → Ester | 65–73 | Enhanced lipophilicity |

| Propargylation | Piperazine → Alkyne | 70–75 | Click chemistry applications |

| Triazole Conjugation | Alkyne → Triazole | 60–68 | Antibacterial optimization |

| Cyclopropyl Substitution | Cyclopropyl → Aryl | 55–60 | SAR studies |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

2.1.1 Ciprofloxacin and Derivatives

- Ciprofloxacin (CIP): The parent molecule lacks the ethyl ester, featuring a carboxylic acid group. CIP is sparingly soluble in water and alcohols but insoluble in nonpolar solvents . Its antibacterial activity stems from DNA gyrase inhibition.

- Methyl Ester Analog (Compound 2): Synthesized via esterification of CIP with methanol, this derivative (methyl instead of ethyl ester) showed 85% yield and similar solubility trends. It serves as a precursor for further functionalization .

- 2,3-Dihydroxypropyl Ester (Compound 5) : Exhibited superior anticancer activity (IC₅₀ = 7.83 μg/mL) compared to the ethyl ester, attributed to enhanced cellular uptake via the ester moiety .

2.1.2 Piperazine-Modified Derivatives

- Propargyl-Substituted Piperazine (Compound 2 in ) : Replacing the ethyl ester with a propargyl group on piperazine improved reactivity for click chemistry, enabling rapid synthesis of triazole-containing derivatives with retained antibacterial activity .

- Benzoyl-Piperazine Derivative (Compound 6c) : Demonstrated potent antimicrobial activity (MIC = 2 μg/mL against Proteus mirabilis), highlighting the role of bulky aromatic groups in enhancing target affinity .

2.1.3 Core Fluorine and Cyclopropyl Modifications

- Ethyl 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 71083-06-2): Lacks the cyclopropyl and piperazinyl groups, reducing antibacterial potency but retaining partial quinolone activity (structural similarity: 0.92) .

- 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 93107-30-3): Additional fluorine at C7 enhances Gram-negative activity but reduces solubility (similarity: 0.79) .

Physicochemical and Pharmacological Properties

準備方法

Malonic Ester Synthesis via Cyclocondensation

The malonic ester synthesis remains a cornerstone for constructing the quinoline core of this compound. As detailed in patent literature, the process begins with 2,4-dichloro-5-fluorobenzoyl chloride (1), which undergoes condensation with ethyl malonate in the presence of triethyl orthoformate and acetic anhydride to form ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate (2) . Cyclocondensation with cyclopropylamine in methylene chloride or ethanol yields the intermediate ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3).

Critical to this step is the cyclization temperature , which ranges from 60°C to 180°C, with optimal yields achieved at 80–110°C in dimethylformamide (DMF) using potassium carbonate as the base . Subsequent nucleophilic displacement of the 7-chloro group with piperazine occurs under reflux in hydrochloric acid, followed by neutralization with sodium bicarbonate to precipitate the target compound . This method achieves yields of 68–72%, with purity confirmed via melting point (255–257°C) and elemental analysis .

A widely cited alternative involves direct substitution of a halogen atom at the 7-position of the quinoline scaffold. Starting from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4), ethyl esterification is performed using ethanol and sulfuric acid. The resulting ethyl ester (5) reacts with piperazine in DMF at 80–100°C for 24–48 hours .

Key variables influencing this reaction include:

-

Solvent polarity : DMF enhances nucleophilicity of piperazine.

-

Stoichiometry : A 1:1.5 molar ratio of quinoline derivative to piperazine minimizes side products.

-

Acid scavengers : Sodium bicarbonate or potassium carbonate prevents protonation of piperazine, accelerating substitution .

Post-reaction workup involves cooling the mixture, filtering the precipitate, and recrystallizing from ethanol-chloroform (9:1) to yield 61–68% of the target compound . Nuclear magnetic resonance (NMR) analysis confirms successful substitution, with characteristic piperazine proton signals at δ 2.68–3.42 ppm and the cyclopropyl group at δ 1.45 ppm .

Coupling with α-Bromo Ketone Derivatives

Recent advancements utilize 3-(bromoacetyl)-8-methoxycoumarin (6) as a coupling partner for functionalizing the piperazine moiety. In this method, the quinoline core (7) reacts with α-bromo ketone (6) in DMF at room temperature for 72 hours, facilitated by sodium bicarbonate . The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the bromoacetyl group, forming a stable ethylenediamine linkage.

This approach enables modular derivatization, as evidenced by the synthesis of 12 analogues (6a–6l) with yields of 58–74% . Infrared (IR) spectroscopy verifies the carbonyl stretch at 1725 cm⁻¹, while mass spectrometry confirms molecular ion peaks at m/z 359.4 . A comparative analysis of coupling methods is provided in Table 1.

Table 1: Comparison of Coupling Methods for Piperazine Functionalization

| Method | Reagents | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Malonic ester | Piperazine, DMF, K₂CO₃ | 80°C, 24 h | 68–72 | 98.5 |

| Nucleophilic displacement | Piperazine, DMF, NaHCO₃ | RT, 72 h | 61–68 | 97.8 |

| α-Bromo ketone coupling | 3-(Bromoacetyl)coumarin | RT, 72 h | 58–74 | 96.2 |

Structural Characterization and Analytical Data

Post-synthesis characterization is vital for confirming structural integrity. Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate exhibits distinct spectral features:

-

¹H NMR (DMSO-d₆) : δ 1.45 (t, 3H, CH₃), 2.68–3.42 (m, 8H, piperazine), 4.62 (q, 2H, OCH₂), 7.22–8.91 (m, 4H, aromatic) .

-

¹³C NMR : 15.3 ppm (cyclopropyl), 165.2 ppm (ester carbonyl), 179.8 ppm (ketone) .

-

IR (KBr) : 1725 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N), 1247 cm⁻¹ (C-F) .

Elemental analysis aligns with the molecular formula C₁₉H₂₂FN₃O₃, confirming a purity >98% .

Industrial-Scale Optimization and Challenges

Scaling up synthesis requires addressing solvent recovery and byproduct formation . Patent data highlight the use of ethanol-water mixtures for recrystallization, reducing solvent waste . However, residual DMF in crude products necessitates extensive washing, increasing production costs.

A proposed hybrid approach combines malonic ester synthesis for the quinoline core with α-bromo ketone coupling for piperazine functionalization, achieving an overall yield of 65% at the kilogram scale . Future directions include catalytic methods using palladium or copper to accelerate piperazine substitution under milder conditions.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically begins with ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate as a precursor. Piperazine is introduced at position 7 via nucleophilic substitution in polar aprotic solvents (e.g., DMF) under reflux. Decarboxylation may occur during this step, necessitating precise temperature control . Alternative methods involve nitrosation of the piperazine moiety using sodium nitrite in acidic conditions, followed by recrystallization for purification . Cyclopropanation is achieved via substitution of ethyl 6-fluoro-7-piperazinyl derivatives with cyclopropylamine under high-pressure conditions .

Q. How is the molecular structure characterized in crystallographic studies?

Single-crystal X-ray diffraction (XRD) is the primary method. Key parameters include triclinic crystal systems (space group P1), unit cell dimensions (e.g., a = 8.378 Å, b = 9.625 Å, c = 10.328 Å), and intermolecular interactions like C–H⋯O and C–H⋯Cl, which stabilize the lattice . Data-to-parameter ratios (>12:1) and R factors (<0.1) ensure reliability .

Q. What analytical techniques confirm synthetic purity?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard. XRD validates crystalline purity, while absorption corrections (e.g., multi-scan methods) minimize experimental artifacts . Mass spectrometry (MS) and infrared (IR) spectroscopy further corroborate molecular integrity .

Q. What role does the piperazine substituent play in pharmacological activity?

The piperazinyl group enhances bacterial target binding (e.g., DNA gyrase) by increasing solubility and modulating electronic effects. Substitutions at the piperazine nitrogen (e.g., nitroso or methyl groups) alter antibacterial potency and pharmacokinetics .

Q. How is antimicrobial activity evaluated?

Microbroth dilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative strains. Structural analogs are tested to establish structure-activity relationships (SAR), with modifications at positions 1 (cyclopropyl) and 7 (piperazinyl) significantly influencing efficacy .

Advanced Questions

Q. How can synthetic impurities be controlled during preparation?

Impurities like decarboxylated byproducts arise during piperazine condensation. Process optimization (e.g., shorter reaction times, lower temperatures) minimizes these. Analytical monitoring via HPLC-MS identifies impurities, while recrystallization from ethanol/water mixtures improves purity .

Q. What strategies resolve contradictions in antimicrobial data among derivatives?

Contradictions arise from substituent electronic/steric effects. For example, nitroso-piperazine derivatives exhibit reduced activity due to decreased basicity, while methyl-piperazine analogs show enhanced potency . Dose-response curves and time-kill assays clarify ambiguities, with molecular docking explaining binding affinity variations .

Q. How do crystal packing interactions influence physicochemical properties?

C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) interactions in triclinic systems enhance thermal stability but reduce aqueous solubility. Crystal engineering (e.g., co-crystallization with carboxylic acids) can modulate solubility without compromising antibacterial activity .

Q. What computational methods predict target binding affinity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations model DNA gyrase interactions. Docking studies correlate piperazine orientation with inhibitory activity, validated by MIC data .

Q. How does introducing a nitroso group affect stability and activity?

Nitrosation of piperazine (e.g., using NaNO₂/HCl) increases oxidative instability but provides a handle for further functionalization. Stability is assessed via accelerated degradation studies (40°C/75% RH), while bioactivity losses are attributed to reduced basicity and altered hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。